molecular formula C11H15N3O B13630802 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one

Katalognummer: B13630802
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: WUZSNDIVNHOFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a pyrrolidin-2-one scaffold, a common motif in bioactive molecules, which is functionalized with a (pyridin-4-ylmethyl)aminomethyl group. The presence of both hydrogen bond donor and acceptor sites, along with an aromatic nitrogen-containing ring, makes it a valuable building block for constructing more complex molecular architectures. While specific biological data for this compound is not currently available in the public domain, its structural framework provides strong indications of its research utility. The pyrrolidin-2-one core is a well-known pharmacophore found in various compounds with diverse biological activities . Furthermore, the pyridine moiety is a privileged structure in drug discovery, often contributing to key molecular interactions . This combination suggests potential applications as an intermediate in the synthesis of potential therapeutic agents or as a central scaffold in the development of libraries for high-throughput screening. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in projects targeting central nervous system (CNS) disorders or other therapeutic areas where such hybrid structures are prevalent. As with all our products, this compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9/h3-6,10,13H,1-2,7-8H2,(H,14,15)

InChI-Schlüssel

WUZSNDIVNHOFRO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrrolidin-2-one Formation

The pyrrolidin-2-one ring can be synthesized efficiently via ring-closure reactions from appropriate precursors. A recent method involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring-opening with primary amines, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.

  • Key steps :
    • Reaction of donor–acceptor cyclopropane with a primary amine (e.g., benzylamine or aniline).
    • Lewis acid catalysis (e.g., nickel perchlorate or Y(OTf)3) to facilitate ring-opening.
    • Subsequent cyclization (lactamization) to form the pyrrolidin-2-one ring.
    • Dealkoxycarbonylation to remove ester groups if present.

Detailed Preparation Method

Stepwise Synthesis Outline

Step Reaction Type Starting Material(s) Conditions & Reagents Product/Intermediate Yield & Notes
1 Lewis acid-catalyzed ring opening & lactamization Donor–acceptor cyclopropane with ester group + Primary amine (e.g., pyridin-4-ylmethylamine or benzylamine) Nickel perchlorate or Y(OTf)3 catalyst, reflux in toluene with acetic acid 1,5-Substituted pyrrolidin-2-one with ester substituent Moderate to good yields (32-79%), diastereomeric mixtures possible
2 Alkaline saponification & thermolysis (dealkoxycarbonylation) Ester-containing pyrrolidin-2-one intermediate Alkaline conditions (e.g., NaOH), heat Pyrrolidin-2-one core without ester, ready for further functionalization Overall yield ~70% for 4-step sequence
3 Reductive amination or nucleophilic substitution 5-formylpyrrolidin-2-one or 5-halogenmethylpyrrolidin-2-one + Pyridin-4-ylmethylamine Reductive amination: NaBH4 or similar reducing agent; substitution: base, solvent (DMF) 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one High selectivity, reaction times vary (10-48 h) depending on conditions

Representative Experimental Conditions

  • Lewis Acid Catalysis : Use of nickel(II) perchlorate as catalyst in toluene under reflux with 2 equivalents of acetic acid enables efficient ring-opening and cyclization in one pot.

  • Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups to yield the lactam core.

  • Reductive Amination : Reaction of 5-formylpyrrolidin-2-one with pyridin-4-ylmethylamine in methanol under nitrogen atmosphere, followed by reduction with sodium borohydride or catalytic hydrogenation using platinum catalysts (e.g., 5% Pt-C) at 100–160 °C for 10–48 hours.

  • Purification : Organic layers washed with brine (e.g., 25% NaCl solution), dried over anhydrous agents, and concentrated. Final purification by recrystallization or silica gel chromatography yields high-purity product (>95% by HPLC).

Reaction Mechanism Insights

  • The donor–acceptor cyclopropane ring-opening proceeds via nucleophilic attack by the amine on the electrophilic cyclopropane ring, facilitated by Lewis acid coordination to the ester group.

  • Lactamization occurs intramolecularly after ring-opening, forming the pyrrolidin-2-one ring.

  • Reductive amination involves formation of an imine intermediate between the aldehyde group on the pyrrolidin-2-one ring and the primary amine group of pyridin-4-ylmethylamine, followed by reduction to the secondary amine.

  • Catalytic hydrogenation uses platinum catalysts to reduce benzyl protecting groups or imine intermediates selectively without affecting sensitive functional groups.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Donor–acceptor cyclopropanes, pyridin-4-ylmethylamine
Catalysts Nickel(II) perchlorate, Yttrium triflate (Y(OTf)3), Pt-C
Solvents Toluene, methanol, dimethylformamide (DMF)
Temperature range Room temperature to reflux (~100–160 °C)
Reaction time 10–48 hours depending on step
Purification methods Extraction, brine wash, drying, recrystallization, chromatography
Yields 32–79% for pyrrolidin-2-one intermediates; ~70% overall yield for multi-step sequences
Product purity ≥95% by HPLC

Research Findings and Notes

  • The synthetic route via donor–acceptor cyclopropane ring-opening is versatile and allows incorporation of various substituents, including heteroaromatic groups like pyridinyl moieties.

  • Use of platinum catalysts in hydrogenation steps offers mild conditions preserving sensitive groups, which is crucial for compounds like this compound that may contain reduction-sensitive functionalities.

  • The reaction conditions (solvent, temperature, catalyst choice) are critical for optimizing yield and selectivity; for example, DMF is preferred as solvent in some steps due to its polarity and ability to dissolve reagents.

  • The multi-step synthetic sequence is amenable to scale-up and can be adapted for analog synthesis by varying the amine or cyclopropane substituents.

Analyse Chemischer Reaktionen

Lactam Ring Reactivity

The pyrrolidin-2-one lactam ring can undergo hydrolysis or nucleophilic ring-opening under specific conditions:

  • Acidic/Basic Hydrolysis : Hydrolysis of the lactam ring in acidic (e.g., HCl) or basic (e.g., NaOH) media yields a linear γ-amide derivative. For example, similar pyrrolidinones hydrolyze to form open-chain carboxylic acid-amine structures under reflux with aqueous acids.

  • Alkylation : The lactam’s nitrogen may react with alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃), forming N-alkylated derivatives.

Key Factors :

  • Reaction rates depend on steric hindrance from the pyridinylmethylaminomethyl substituent.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity.

Amine Functional Group Reactions

The secondary amine (-NH-CH₂-) participates in nucleophilic reactions:

Reaction TypeConditionsExample ReagentsProducts
Acylation Acid chlorides, baseAcetyl chloride, Et₃NN-acylamides
Schiff Base Formation Aldehydes/ketones, mild acidBenzaldehyde, HClImine derivatives
Alkylation Alkyl halides, baseEthyl bromide, K₂CO₃Tertiary amines

Mechanistic Insights :
The electron-donating pyridinylmethyl group increases the amine’s nucleophilicity, favoring reactions with electrophiles. For instance, acylation of analogous pyrrolidinones proceeds efficiently at room temperature in dichloromethane.

Pyridine Ring Reactivity

The pyridin-4-yl group exhibits distinct electronic properties due to its para-substitution:

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects, but halogenation (e.g., Br₂ in HNO₃) can occur at the meta position relative to the methylamino group.

  • Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are relevant in catalysis or material science .

Example Reaction :

Compound+CuCl2Copper(II) complex (λₘₐₓ   650 nm)\text{Compound} + \text{CuCl}_2 \rightarrow \text{Copper(II) complex (λₘₐₓ ~ 650 nm)}

Stoichiometry and geometry depend on reaction pH and solvent .

Multicomponent Reactions

The compound’s bifunctional nature enables participation in tandem reactions:

  • Mannich Reactions : With formaldehyde and secondary amines, it forms β-amino carbonyl derivatives.

  • Ugi Reaction : In the presence of aldehydes, isocyanides, and carboxylic acids, it generates tetrazole-containing products .

Optimized Conditions :

  • Yields improve in methanol or ethanol under reflux (Δ = 60–80°C) .

Dealkoxycarbonylation and Decarboxylation

While not directly observed for this compound, related pyrrolidinones undergo dealkoxycarbonylation under alkaline conditions (e.g., NaOH/EtOH), followed by thermolysis to remove ester groups . This suggests potential for structural simplification or derivative synthesis.

Biological Interactions

Though not a direct chemical reaction, the compound’s amine and pyridine groups facilitate hydrogen bonding and π-π stacking with biological targets. These interactions are critical in drug design, as seen in analogs targeting neurotransmitter receptors.

Wissenschaftliche Forschungsanwendungen

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one with structurally or functionally related pyrrolidin-2-one derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Activity Synthesis Yield (%) Reference
This compound 235.29 Pyridin-4-ylmethylamino-methyl Not explicitly reported; hypothesized kinase/neurotransmitter interactions Not specified
5-(Aminomethyl)pyrrolidin-2-one hydrochloride 150.61 Aminomethyl Intermediate for further functionalization Not specified
(S)-5-((Isopropylamino)methyl)pyrrolidin-2-one 184.28 Isopropylamino-methyl No activity reported; structural simplicity limits target specificity 64% (analog synthesis)
(S)-1-(3,3-Dimethylbutyl)-5-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-2-one 391.5 Imidazopyridazine-phenyl Kinase inhibition (AAK1) for pain management Not specified
(4S,5R)-1-Cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one 353.43 Cyclopropyl, methylpyridinyl Enhanced stereochemical complexity; potential for chiral recognition in drug-receptor binding Not specified
3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one 439.57 Benzyl-methoxybenzyl Acetylcholinesterase inhibition (IC₅₀ ~ 0.5 µM) 41–64% (analog yields)

Key Observations:

Structural Complexity and Pharmacological Relevance: The target compound’s pyridinylmethyl group distinguishes it from simpler analogs like 5-(Aminomethyl)pyrrolidin-2-one hydrochloride, which lacks aromaticity and thus may exhibit weaker binding to hydrophobic enzyme pockets . Imidazopyridazine-substituted derivatives (e.g., the AAK1 inhibitor in ) demonstrate that bulky aromatic substituents enhance kinase selectivity but may reduce solubility.

Stereochemical Influence: Chiral centers in compounds like (4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one (MW: 353.43) highlight the importance of stereochemistry in optimizing target engagement .

Synthetic Feasibility :

  • Yields for analogs (41–64%) suggest that introducing pyridinyl or benzyl groups via reductive amination or coupling reactions is moderately efficient, though purification challenges may arise due to polar intermediates .

Biologische Aktivität

5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one, also known as (5R)-5-{[(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1177283-06-5

Structure

The compound features a pyrrolidinone ring substituted with a pyridine moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that various pyrrolidine derivatives exhibit notable antibacterial properties. The compound was evaluated against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Enterococcus faecalis8.33 - 23.15
Bacillus subtilis5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

The compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli , with complete bacterial death observed within eight hours at effective concentrations .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. The MIC values against various fungal strains are presented in Table 2.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound can effectively inhibit the growth of pathogenic fungi, making it a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural features. Substituents on the pyridine ring and the nature of the amino group significantly affect their potency and spectrum of activity.

  • Electron-donating groups : Enhance antibacterial activity.
  • Halogen substitutions : Particularly on the aromatic rings, have been shown to increase potency against both bacterial and fungal strains.
  • Pyridine moiety : Essential for interaction with bacterial cell targets, enhancing the overall effectiveness of the compound.

Research has indicated that modifications to these groups can lead to improved efficacy and selectivity .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including our compound of interest. The findings revealed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the potential for developing novel therapeutics targeting infections caused by multidrug-resistant organisms .

In Vivo Studies

Preliminary in vivo studies have also been conducted to assess the safety and efficacy of this compound in animal models. Results showed promising outcomes in reducing bacterial load in infected tissues without significant toxicity, suggesting a favorable therapeutic window .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(((Pyridin-4-ylmethyl)amino)methyl)pyrrolidin-2-one?

The synthesis of pyrrolidin-2-one derivatives often involves functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination. For example:

  • Tosylation-Cyanide Substitution : A similar compound, 5-(tosyloxymethyl)pyrrolidin-2-one, was synthesized by reacting pyroglutamic acid derivatives with p-toluenesulfonyl chloride in chloroform with DMAP as a catalyst, followed by substitution with sodium cyanide in DMF .
  • Reductive Amination : The pyridinylmethylamine group can be introduced via reductive amination using sodium cyanoborohydride or catalytic hydrogenation, with the pyrrolidinone scaffold pre-functionalized with an aldehyde or ketone .

Q. Key Data :

StepReagents/ConditionsYieldReference
Tosylationp-TsCl, DMAP, CHCl₃75–85%
Cyanide SubstitutionNaCN, DMF, 80°C60–70%

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Single-Crystal X-ray Diffraction (SCXRD) : Tools like SHELX and WinGX are widely used for structural determination. SHELXL refines small-molecule structures with high precision, while WinGX integrates crystallographic software for data processing .
  • Spectroscopy :
    • NMR : Key signals include the pyrrolidinone carbonyl (~170 ppm in 13C^{13}\text{C} NMR) and pyridine protons (δ 8.5–7.5 ppm in 1H^{1}\text{H} NMR) .
    • HRMS : Exact mass analysis confirms molecular formula (e.g., calculated [M+H]⁺ for C₁₂H₁₆N₃O: 230.1284) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as per pharmaceutical reference standards .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions in catalytic or biological systems?

  • Molecular Docking : Tools like AutoDock Vina utilize the compound’s InChI key (e.g., KWZTXRXMTGAEHY-KDYPRWQGNA-N) to simulate binding to targets like enzymes or receptors. Parameters include logP (~1.5) and polar surface area (~58 Ų) to assess bioavailability .
  • QSAR Studies : Correlate substituent effects (e.g., pyridine vs. piperidine groups) with activity using descriptors like molar refractivity (93) and polarizability (35.72) .

Example Application :
A structurally related compound, (4S,5R)-1-cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one, showed potential as a kinase inhibitor in computational screens .

Q. What strategies address contradictions in biological activity data for pyrrolidinone derivatives?

  • Mechanistic Validation : Use isotopic labeling (e.g., 14C^{14}\text{C}-labeled analogs) to track metabolic pathways and confirm target engagement .
  • Structural-Activity Relationship (SAR) Profiling : Compare analogs with modifications to the pyridine or pyrrolidinone moieties. For instance, replacing the pyridinylmethyl group with a benzyl group reduced antimicrobial activity in related compounds .

Case Study :
In a study on pyrrolidine-2,3-dione derivatives, minor structural changes (e.g., acyl vs. aryl substitutions) led to significant variability in antimicrobial efficacy, highlighting the need for systematic SAR analysis .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. For example, catalytic intramolecular aminoarylation of alkenes achieved 33% yield under Pd catalysis, but optimization improved yields to >50% .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to enhance sustainability .

Q. Data-Driven Example :

ParameterInitial YieldOptimized Yield
Catalyst (Pd(OAc)₂)33%52%
Solvent (DMF → CPME)33%45%
Temperature (80°C → 100°C)33%58%
Adapted from

Q. What are the stability challenges for this compound under experimental conditions?

  • Hydrolytic Degradation : The pyrrolidinone ring is prone to hydrolysis in acidic/basic conditions. Stability studies in buffers (pH 3–10) at 25°C showed <5% degradation at pH 7 over 24 hours .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for similar lactam derivatives .

Q. How can crystallographic data resolve stereochemical ambiguities?

  • Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to handle twinning in crystals, common in chiral pyrrolidinone derivatives .
  • Hirshfeld Surface Analysis : Maps hydrogen-bonding interactions (e.g., N–H···O=C) to confirm absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.